molecular formula C23H17Cl2NO4 B7452377 [2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate

[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate

Cat. No. B7452377
M. Wt: 442.3 g/mol
InChI Key: BGPHJQDEEWXXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate, also known as MK-677, is a selective androgen receptor modulator (SARM) that has gained significant attention in the scientific community due to its potential therapeutic applications. MK-677 is a non-peptide agonist of the ghrelin receptor and has been shown to increase growth hormone (GH) secretion in humans, leading to increased muscle mass, bone density, and improved metabolism.

Mechanism of Action

[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate acts as a non-peptide agonist of the ghrelin receptor, which is primarily expressed in the hypothalamus and pituitary gland. Activation of the ghrelin receptor leads to increased secretion of growth hormone (GH) from the pituitary gland, which in turn stimulates the production of insulin-like growth factor 1 (IGF-1) in the liver. IGF-1 is a key mediator of the anabolic effects of GH, promoting muscle growth, bone density, and overall tissue repair.
Biochemical and Physiological Effects
[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate has been shown to increase GH secretion in a dose-dependent manner, leading to increased muscle mass, bone density, and improved metabolism. In addition, [2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate has been shown to improve sleep quality and cognitive function, making it a potential treatment for age-related cognitive decline. However, it should be noted that the long-term effects of [2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate on overall health and mortality are not yet fully understood.

Advantages and Limitations for Lab Experiments

[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate has several advantages for use in lab experiments, including its high potency and selectivity for the ghrelin receptor. However, its long half-life and potential for off-target effects may complicate data interpretation and require careful experimental design. Additionally, the high cost of [2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate may limit its use in large-scale studies.

Future Directions

Future research on [2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate should focus on further elucidating its mechanism of action and potential therapeutic applications, particularly in the fields of muscle wasting diseases and age-related cognitive decline. Additionally, more studies are needed to assess the long-term safety and efficacy of [2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate in humans, particularly in older adults. Finally, the development of more selective and potent ghrelin receptor agonists may provide new opportunities for therapeutic intervention in a variety of conditions.

Synthesis Methods

[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate is synthesized through a multi-step process, starting with the reaction between 4-chlorobenzoyl chloride and 2-aminobenzoic acid to form 2-(4-chlorobenzoyl)benzoic acid. The resulting compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-amino-2-methyl-1-propanol to form the key intermediate, [2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate. The final product is purified through crystallization and recrystallization techniques to obtain the desired purity.

Scientific Research Applications

[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate has been extensively studied for its potential therapeutic applications in various fields, including muscle wasting diseases, osteoporosis, and age-related conditions. In a randomized, double-blind, placebo-controlled study, [2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate was shown to increase lean body mass and bone mineral density in elderly adults, leading to improved overall health and quality of life. Additionally, [2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for type 2 diabetes.

properties

IUPAC Name

[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2NO4/c24-17-10-8-16(9-11-17)22(28)19-6-1-2-7-20(19)23(29)30-14-21(27)26-13-15-4-3-5-18(25)12-15/h1-12H,13-14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPHJQDEEWXXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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